

2,4-Dichloropyrido[3,4-D]pyrimidine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloropyrido[3,4-D]pyrimidine

Cat. No.: B1390563

[Get Quote](#)

An In-Depth Technical Guide to **2,4-Dichloropyrido[3,4-d]pyrimidine**: Properties, Synthesis, and Applications

Introduction

2,4-Dichloropyrido[3,4-d]pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a fused pyridine and pyrimidine ring system with two reactive chlorine atoms, makes it a valuable intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role as a key building block in the development of novel therapeutic agents. The pyridopyrimidine scaffold is present in numerous biologically active compounds, and the dichloro-derivative offers multiple pathways for chemical modification, enabling the exploration of new chemical spaces.[\[1\]](#)[\[2\]](#)

Chemical Structure and Properties

The fundamental structure of **2,4-Dichloropyrido[3,4-d]pyrimidine** consists of a pyridine ring fused to a pyrimidine ring. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are the primary sites of reactivity.

Core Structure Analysis:

The pyrido[3,4-d]pyrimidine core is an electron-deficient aromatic system. The nitrogen atoms in both rings withdraw electron density, influencing the reactivity of the entire molecule. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its utility in chemical synthesis. The regioselectivity of these substitution reactions can be influenced by the reaction conditions and the nature of the nucleophile.

Physicochemical Properties:

A summary of the key physicochemical properties of a related compound, 2,4-Dichloropyrimidine, is presented below. While specific data for the pyrido[3,4-d]pyrimidine derivative may vary, these values provide a general understanding of the compound class.

Property	Value	Reference
Molecular Formula	C ₇ H ₃ Cl ₂ N ₃	[3]
Molecular Weight	200.03 g/mol	[4]
Melting Point	57-61 °C (for 2,4-Dichloropyrimidine)	[5]
Boiling Point	101 °C / 23 mmHg (for 2,4-Dichloropyrimidine)	[5]
Appearance	Solid	[5]
InChI Key	UVVFNZJVLRJSMW-UHFFFAOYSA-N	[3]
SMILES	C1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1	[3]

Synthesis of 2,4-Dichloropyrido[3,4-d]pyrimidine

The synthesis of **2,4-Dichloropyrido[3,4-d]pyrimidine** typically involves the chlorination of a corresponding dihydroxy precursor. A common and effective method utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.

Synthetic Workflow Overview:

The general synthetic strategy involves the cyclocondensation to form the pyrido[3,4-d]pyrimidine-2,4-dione core, followed by chlorination.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **2,4-Dichloropyrido[3,4-d]pyrimidine**.

Detailed Experimental Protocol (Illustrative):

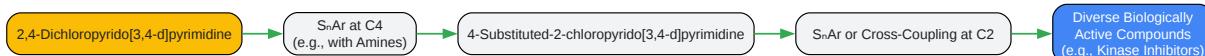
The following protocol is a generalized procedure based on common methods for the synthesis of dichlorinated pyrimidine derivatives.[\[6\]](#)[\[7\]](#)

Step 1: Synthesis of Pyrido[3,4-d]pyrimidine-2,4-diol

- To a solution of a suitable pyridine precursor, such as 3-amino-4-cyanopyridine, in an appropriate solvent, add a cyclizing agent like urea.
- Heat the reaction mixture under reflux for several hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.
- Wash the solid with a suitable solvent and dry to obtain the pyrido[3,4-d]pyrimidine-2,4-diol intermediate.

Step 2: Chlorination to **2,4-Dichloropyrido[3,4-d]pyrimidine**

- In a round-bottom flask equipped with a reflux condenser, suspend the pyrido[3,4-d]pyrimidine-2,4-diol in an excess of phosphorus oxychloride (POCl₃).
- Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).


- Carefully remove the excess POCl_3 under reduced pressure.
- Pour the residue slowly onto crushed ice with vigorous stirring.
- Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield pure **2,4-Dichloropyrido[3,4-d]pyrimidine**.

Reactivity and Applications in Drug Discovery

The two chlorine atoms on the pyrimidine ring of **2,4-Dichloropyrido[3,4-d]pyrimidine** exhibit differential reactivity, allowing for sequential and regioselective functionalization. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.^{[8][9]} This differential reactivity is a key feature that medicinal chemists exploit to build molecular diversity.

Role as a Versatile Intermediate:

2,4-Dichloropyrido[3,4-d]pyrimidine serves as a crucial building block for the synthesis of various biologically active molecules, particularly kinase inhibitors.^{[10][11]} The pyrido[3,4-d]pyrimidine scaffold is a known pharmacophore in many anticancer agents.^{[12][13][14]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinfo.com [nbinfo.com]
- 2. ovid.com [ovid.com]
- 3. PubChemLite - 2,4-dichloropyrido[3,2-d]pyrimidine (C7H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 4. 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | C7H7Cl2N3 | CID 44630727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-ジクロロピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 14. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-Dichloropyrido[3,4-D]pyrimidine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1390563#2-4-dichloropyrido-3-4-d-pyrimidine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1390563#2-4-dichloropyrido-3-4-d-pyrimidine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com